1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

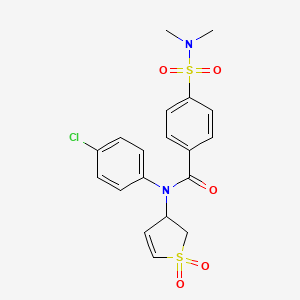

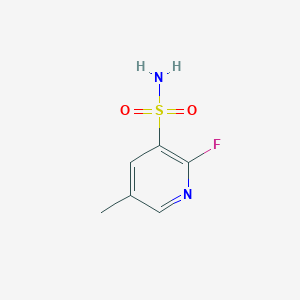

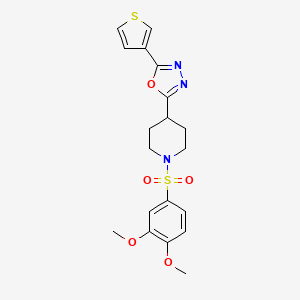

1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C18H19N3. It has a molecular weight of 277.37 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is complex, with multiple bonds, aromatic bonds, and a secondary amine . The exact structure would need to be determined through further analysis.It is stored at room temperature . More detailed physical and chemical properties would need to be determined through additional analysis.

科学的研究の応用

Synthetic Applications in Medicinal Chemistry

- 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine and its derivatives are employed in the synthesis of heterocyclic ketene aminals, which show potential in drug discovery (Yu et al., 2013).

- This compound is involved in the synthesis of novel 1,3,4-oxadiazoles with potential antimicrobial and antioxidant properties, contributing to the discovery of new medicinal compounds (Chennapragada & Palagummi, 2018).

Materials Science and Polymer Modification

- In materials science, it is used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. These modified polymers show enhanced thermal stability and potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Catalysis and Green Chemistry

- This compound plays a role in catalytic processes, like in palladium-catalyzed asymmetric allylic amination, where its derivatives are used as ligands. Such processes are crucial in synthesizing enantiomerically pure compounds, important in the pharmaceutical industry (Togni et al., 1996).

- It's also used in environmentally friendly synthesis methods, like in PEG1000-based dicationic acidic ionic liquid catalyzed synthesis of pyrazoloquinoline derivatives, showcasing its role in promoting sustainable and efficient chemical processes (Ren et al., 2015).

Spectroscopy and Structural Analysis

- The derivatives of 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine are subjects of spectroscopic and theoretical investigations, which are essential for understanding their molecular structure and behavior, significant in the development of new chemical entities (Özkınalı et al., 2018).

Dyeing and Textile Industry

- In the dyeing industry, its derivatives are used to develop new azo and bisazo dyes, highlighting its application in the synthesis of compounds with dyeing properties (Bagdatli & Ocal, 2012).

Biological and Pharmaceutical Research

- This compound is utilized in the synthesis of various bioactive molecules, such as N-substituted pyrazole derivatives, showing anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities, demonstrating its significance in pharmaceutical research (Menozzi et al., 1993).

Photoluminescence Studies

- The compound and its complexes are studied for their fluorescent properties, which can have applications in materials science and sensing technologies (Hiscock et al., 2019).

特性

IUPAC Name |

2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-12-9-14(3)16(10-13(12)2)17-11-18(19)21(20-17)15-7-5-4-6-8-15/h4-11H,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKZHIVNAOXSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN(C(=C2)N)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735273.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)